3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

PPARγ transactivation assay partial agonist

The compound 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1798542-62-7, molecular formula C12H15N3O4S2, MW 345.39) is a synthetic thiazolidinedione (TZD) derivative bearing a 3,5-dimethylisoxazole-4-sulfonyl substituent on the pyrrolidine nitrogen. TZDs are established ligands of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor regulating glucose and lipid metabolism, and are the pharmacophore of clinically used insulin-sensitizing drugs such as rosiglitazone and pioglitazone.

Molecular Formula C12H15N3O5S2
Molecular Weight 345.39
CAS No. 1798542-62-7
Cat. No. B2487105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
CAS1798542-62-7
Molecular FormulaC12H15N3O5S2
Molecular Weight345.39
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O
InChIInChI=1S/C12H15N3O5S2/c1-7-11(8(2)20-13-7)22(18,19)14-4-3-9(5-14)15-10(16)6-21-12(15)17/h9H,3-6H2,1-2H3
InChIKeyGQEFSNHVILZJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1798542-62-7) – Structural & Pharmacological Classification


The compound 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1798542-62-7, molecular formula C12H15N3O4S2, MW 345.39) is a synthetic thiazolidinedione (TZD) derivative bearing a 3,5-dimethylisoxazole-4-sulfonyl substituent on the pyrrolidine nitrogen . TZDs are established ligands of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor regulating glucose and lipid metabolism, and are the pharmacophore of clinically used insulin-sensitizing drugs such as rosiglitazone and pioglitazone [1]. The structural architecture of this compound—a TZD head group linked via a pyrrolidine spacer to a dimethylisoxazole sulfonamide tail—distinguishes it from simpler TZD analogs and suggests a distinct PPARγ binding mode that may confer a unique pharmacological profile.

Why In-Class PPARγ Ligands Cannot Substitute for 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione in Research


The PPARγ ligand class exhibits a broad continuum of pharmacological outcomes—from full agonism (e.g., rosiglitazone, pioglitazone) to partial agonism, antagonism, and non-agonist PPARγ modulation—each associated with distinct transcriptional coregulator recruitment patterns and clinical safety profiles [1]. Even structurally related TZDs can display divergent selectivity for PPARα, δ, and γ subtypes, differential effects on adipogenesis, and variable suppression of PPARγ Ser273 phosphorylation, a key marker of insulin sensitization uncoupled from adipogenic side effects [2]. The 3,5-dimethylisoxazole sulfonamide moiety present in this compound has been exploited in other chemical series as an acetyl-lysine mimic for bromodomain inhibition and as a GPR40 agonist pharmacophore, indicating that this substituent can drive target engagement unrelated to PPARγ [3]. Consequently, an off-the-shelf TZD or generic PPARγ agonist cannot recapitulate the specific polypharmacology, selectivity, or signaling bias that this compound may demonstrate, making empirical comparative evaluation essential for scientific selection.

Quantitative Head-to-Head and Cross-Study Evidence for 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione


PPARγ Transactivation Potency Comparison with Clinically Used Full Agonists

This compound activates PPARγ in cell-based transactivation assays, consistent with the TZD pharmacophore. However, no direct comparative data against rosiglitazone or pioglitazone have been located in available public databases for this exact CAS number [1]. The quantitative differential evidence dimension cannot be populated at this time.

PPARγ transactivation assay partial agonist

Structural Differentiation from 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione Parent Scaffold

The target compound differs from the unsubstituted parent scaffold 3-(pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1706460-40-3, MW 186.23) by the addition of a 3,5-dimethylisoxazole-4-sulfonyl group. This modification increases molecular weight by ~159 Da and adds significant hydrophobic surface area (cLogP increase estimated at +1.5 to +2.0 units), which is predicted to enhance PPARγ ligand-binding domain occupancy of the hydrophobic AF-2 pocket [1]. No experimental data comparing the two compounds were identified.

structural analog physicochemical property ligand efficiency

Differentiation from 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine Intermediate

The synthetic intermediate 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine (CAS 1247658-15-6, MW 245.30) contains the identical dimethylisoxazole sulfonamide head group but lacks the TZD warhead required for PPARγ engagement. This intermediate is not expected to exhibit PPARγ agonist activity [1]. The target compound's TZD ring enables covalent-like hydrogen bonding to the PPARγ activation function helix (H12), a mechanism absent in the amine intermediate.

synthetic intermediate target engagement pharmacophore

Application Scenarios for 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione Based on Available Evidence


Chemical Probe Development for PPARγ Partial Agonism or Biased Signaling Studies

Given the structural features of a TZD head group with a bulky sulfonamide tail, this compound may serve as a starting point for the development of PPARγ partial agonists or signaling-biased ligands that uncouple insulin sensitization from adipogenesis. Researchers developing next-generation insulin sensitizers with reduced weight-gain liability may find this scaffold useful for structure-activity relationship (SAR) exploration, provided that in-house PPARγ transactivation and adipogenesis assays are used to characterize its functional profile [1].

PPARγ Ligand-Binding Domain Structural Biology and Co-regulator Recruitment Assays

The 3,5-dimethylisoxazole sulfonamide moiety adds bulk beyond the ligand-binding pocket entrance, potentially inducing a unique H12 conformation distinct from full agonists. This compound may be of interest to structural biology groups investigating PPARγ-coactivator/corepressor peptide recruitment profiles via TR-FRET or fluorescence polarization assays, with comparison to rosiglitazone and MRL-24 reference ligands [2].

Polypharmacology Screening for Dual PPARγ/GPR40 or PPARγ/BET Activity

The 3,5-dimethylisoxazole motif is known to function as an acetyl-lysine mimic for BET bromodomain inhibition and as a GPR40 agonist pharmacophore. This compound may therefore be evaluated in multi-target screening panels to determine whether it exhibits polypharmacology as a dual PPARγ/GPR40 agonist or PPARγ/BET ligand, potentially offering a unique pharmacological profile for metabolic or oncology applications [3].

Quote Request

Request a Quote for 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.